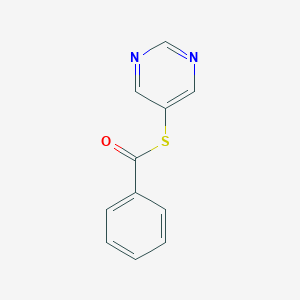

Phenyl(pyrimidin-5-ylsulfanyl)methanone

Description

Properties

IUPAC Name |

S-pyrimidin-5-yl benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCILUEVGERRNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(pyrimidin-5-ylsulfanyl)methanone typically involves the reaction of a pyrimidine derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with a phenylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyrimidin-5-ylsulfanyl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl or pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenated derivatives and strong bases or acids are used depending on the type of substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the potential of phenyl(pyrimidin-5-ylsulfanyl)methanone derivatives as antifungal agents. A notable example is the development of 2-phenylpyrimidine derivatives that showed enhanced antifungal properties against common strains such as Candida albicans. The compound C6, derived from structural optimization involving phenylpyrimidine, exhibited antifungal activity significantly superior to fluconazole, a standard treatment .

Antitumor Properties

this compound has also been investigated for its anticancer potential. Compounds incorporating pyrimidine rings have demonstrated increased cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The introduction of pyrimidine groups into isoquinoline derivatives has been shown to enhance their antitumor activity, suggesting that this compound could serve as a promising scaffold for developing new anticancer agents .

Pharmacological Studies

Ion Channel Inhibition

Research indicates that this compound derivatives can act as selective inhibitors of ion channels, particularly the K_v 1.5 channel, which is implicated in cardiac arrhythmias. A study identified a related compound with robust efficacy in preclinical models, suggesting that modifications to the pyrimidine structure could enhance selectivity and potency against specific ion channels .

CYP51 Inhibition

The compound's derivatives have been explored for their ability to inhibit cytochrome P450 51 (CYP51), an enzyme critical for fungal sterol biosynthesis. These inhibitors have shown promise as novel antifungal agents due to their unique structural characteristics that allow them to effectively bind to CYP51's hydrophobic cavity, enhancing their efficacy against fungal infections .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that variations in substituents on the pyrimidine ring significantly affect biological activity. For instance, modifications leading to increased hydrophobic interactions have been correlated with improved binding affinity and potency against targeted enzymes and receptors .

Data Tables

Case Studies

- Antifungal Efficacy Study : A series of novel phenylpyrimidine compounds were synthesized and evaluated for antifungal activity. Compound C6 was identified as a lead candidate with an IC50 value significantly lower than fluconazole, showcasing its potential as a new antifungal agent .

- Antitumor Activity Assessment : The introduction of pyrimidine groups into isoquinoline derivatives resulted in enhanced antitumor activity across multiple cancer cell lines. This study emphasizes the importance of structural modifications in developing effective anticancer therapies .

- Ion Channel Selectivity Investigation : A study focused on optimizing this compound derivatives for selective inhibition of K_v 1.5 channels demonstrated promising results in preclinical models, indicating potential therapeutic applications in treating cardiac arrhythmias .

Mechanism of Action

The mechanism of action of phenyl(pyrimidin-5-ylsulfanyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target. The sulfanyl group may play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Calcium Channel Blocker Activity

- Compound 8c (4-Nitrophenyl derivative) : Exhibits 2.5-fold higher potency than nifedipine (standard calcium channel blocker) due to electron-withdrawing nitro groups enhancing binding to voltage-gated channels .

- Compound 9c (Diphenylpyrazole derivative) : Superior binding affinity (docking score: -12.3 kcal/mol vs. nifedipine’s -9.8 kcal/mol ) attributed to hydrophobic interactions from the diphenylpyrazole group .

Antimicrobial and Efflux Pump Inhibition

- Bis-phenyl methanones (C1–C4): Thiadiazolyl substituents confer broad-spectrum antimicrobial activity. For example, C2 (phenylamino substituent) shows MIC values of 4 µg/mL against Staphylococcus aureus .

- This compound: No direct antimicrobial data reported, but its sulfur moiety may enhance membrane permeability compared to oxygen analogues .

Physicochemical and Structural Comparisons

Solubility and Stability

Crystallographic Insights

- 1-[4-(4-Fluorophenyl)-6-methyl-...ethanone: Triclinic crystal system (space group P1) with hydrogen bonding between carbonyl oxygen and NH groups, stabilizing the lattice .

Biological Activity

Introduction

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that compounds containing the pyrimidine moiety often demonstrate enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

The above table shows the effectiveness of the compound against selected microbial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, enhancing its anticancer activity.

- Disruption of Membrane Integrity : Its sulfonyl group may interact with microbial membranes, leading to increased permeability and cell death.

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of pyrimidine compounds showed a broad spectrum of antimicrobial activity. The study highlighted this compound as a promising candidate for further development in treating resistant bacterial infections .

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced viability in MCF-7 and HCT-116 cells, showcasing its potential as an anticancer agent .

- Comparative Analysis with Established Drugs : Comparative studies indicated that while traditional antibiotics exhibit resistance over time, this compound maintained efficacy against resistant strains, suggesting a unique mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of phenyl(pyrimidin-5-ylsulfanyl)methanone?

- The compound can be synthesized via multicomponent cyclocondensation reactions involving β-diketones, arylaldehydes, and guanidine derivatives. For example, analogous pyrimidine derivatives have been synthesized using this method, followed by purification via column chromatography and structural validation through spectral (¹H/¹³C NMR, IR) and elemental analysis .

- Key considerations : Reaction conditions (solvent, temperature, catalyst) must be optimized to improve yield. Computational tools like Gaussian software can pre-optimize reaction pathways .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Primary methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments; discrepancies in chemical shifts may indicate tautomeric forms or impurities.

- IR spectroscopy : Confirms functional groups (e.g., C=O, C-S bonds).

- Elemental analysis : Validates molecular formula accuracy.

Q. What safety protocols are recommended for handling sulfur-containing pyrimidine derivatives?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound?

- Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict 3D geometries, electronic properties (HOMO-LUMO gaps), and vibrational frequencies. Discrepancies between computed and experimental IR/NMR data may arise from solvent effects or crystal packing, necessitating implicit solvent models or solid-state simulations .

- Case study : For a related fluorophenyl derivative, DFT-optimized bond lengths deviated by <2% from X-ray data, validating the computational approach .

Q. What strategies address low yields in the synthesis of sulfur-functionalized pyrimidines?

- Optimization parameters :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance cyclocondensation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reactant solubility.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

Q. How do steric and electronic factors influence the biological activity of this compound derivatives?

- Methodologies :

- Antimicrobial assays : Broth microdilution tests (MIC/MBC) against Gram-positive/negative bacteria.

- Efflux pump inhibition : Ethidium bromide accumulation assays quantify potency.

- ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability and toxicity.

Notes

- Contradictions : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues. Always cross-validate with X-ray crystallography .

- Recent advances : Hybrid QM/MM simulations (2023–2025) enable precise modeling of reaction mechanisms for sulfur-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.